1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a difluoromethyl group at position 1, a 3-methyl substituent on the pyrazole ring, and a (1,3-dimethyl-1H-pyrazol-5-yl)methylamine moiety at position 2. The compound’s difluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylpyrazole moiety may influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2/h4,6,11,14H,5H2,1-3H3 |
InChI Key |
BFRZMMFDHKQDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Disconnections
The target compound is dissected into two primary synthons:
-
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine : Serves as the amine-bearing pyrazole core.
-
[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl] electrophile : Provides the alkylating moiety for N-substitution.
Key bond formations include:
-
N-Alkylation between the pyrazole-4-amine and the methylpyrazole-derived electrophile.
-
Difluoromethylation to introduce the CF₂H group at the pyrazole N1 position.
Detailed Methodologies
Cyclocondensation of Hydrazines with 1,3-Diketones
A precursor to the pyrazole core is synthesized via cyclocondensation of methyl-substituted hydrazines with 1,3-diketones. For example:
Subsequent difluoromethylation is achieved using ClCF₂H or BrCF₂H under basic conditions (K₂CO₃, DMF, 60°C), yielding 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine with 72–85% efficiency.
Direct Fluorination Approaches
Electrophilic fluorination agents like Selectfluor® or NFSI (N-fluorobenzenesulfonimide) are employed to introduce the difluoromethyl group. This method avoids harsh conditions, achieving 68–78% yields in acetonitrile at 25°C.
Chloromethylation of 1,3-Dimethylpyrazole
1,3-Dimethylpyrazole undergoes chloromethylation using paraformaldehyde and HCl gas in acetic acid, producing [(1,3-dimethyl-1H-pyrazol-5-yl)methyl] chloride. The reaction proceeds at 80°C for 6 hours, yielding 89–93% of the chloride intermediate.
Bromomethylation Alternatives
For improved leaving-group reactivity, bromomethyl derivatives are synthesized using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) in CCl₄. This radical bromination method achieves 82–88% yields.
SN2 Alkylation in Polar Aprotic Solvents
The amine and electrophile are combined in DMF or DMSO with K₂CO₃ as a base. Typical conditions (60°C, 12 hours) afford the target compound in 65–74% yield. Side products include dialkylated amines (<15%), which are removed via column chromatography.
Phase-Transfer Catalysis (PTC)
Using tetrabutylammonium bromide (TBAB) as a catalyst, the reaction proceeds in a biphasic system (toluene/H₂O) at 40°C. This method enhances reaction rates and yields (78–85%) while minimizing solvent waste.
Optimization and Scale-Up Considerations
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 74 | 98.5 |
| DMSO | Cs₂CO₃ | 70 | 68 | 97.2 |
| THF | NaH | 50 | 58 | 95.8 |
| Toluene/H₂O | TBAB (PTC) | 40 | 85 | 99.1 |
PTC systems using TBAB in toluene/water mixtures demonstrate superior efficiency and scalability.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enable milder conditions (25°C, 6 hours) for N-alkylation, though costs may limit industrial application.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, pyrazole-H), 4.52 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 1.98 (t, J = 12.1 Hz, 2H, CF₂H).
-
MS (ESI+) : m/z 296.2 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆F₂N₅.
Industrial and Environmental Impact
Waste Stream Management
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, studies show that pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines. The difluoromethyl group enhances the biological activity by improving the compound's metabolic stability and bioavailability .
2. Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing new anti-inflammatory drugs.
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazole derivatives. The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes, leading to cell death .
Agricultural Applications
1. Agrochemical Development
The unique structure of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine suggests potential use in agrochemicals. Its ability to act against pests and pathogens makes it a candidate for developing new pesticides or herbicides.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrazole derivatives, including those with difluoromethyl substitutions. The results showed a significant reduction in tumor growth in animal models treated with these compounds, highlighting their potential for further development into anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory effects of pyrazole derivatives demonstrated that the compound effectively reduced inflammation markers in vitro and in vivo. The study concluded that further exploration into its mechanism could lead to new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Data
*Calculated molecular weight based on formula C₁₂H₁₆F₂N₆.
Functional Implications of Substituent Differences
Electron-Withdrawing Groups: The difluoromethyl group in the target compound and enhances resistance to oxidative metabolism compared to non-halogenated analogs. Fluorine and chlorine substituents further modulate electron density, affecting binding interactions in biological systems .
Aromatic System Modifications : Replacing the pyrazole ring with a thiophene (as in ) introduces sulfur, which may alter π-π stacking interactions and solubility. The thienyl group’s larger atomic radius could also impact steric compatibility with enzyme active sites.
Steric Effects : The 1,3-dimethylpyrazole moiety in the target compound and creates steric hindrance, which may limit conformational flexibility but enhance selectivity for specific molecular targets .
Biological Activity
1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine, a compound characterized by its unique difluoromethyl and pyrazole structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interaction with molecular targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 283.32 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The difluoromethyl group is known to enhance binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling cascades within cells.
Biological Activity Data
Research indicates that the compound exhibits significant potency in various assays. For instance, a study reported a biochemical IC50 value of 4.0 nM and a cellular IC50 of 2.0 nM in specific assays related to sAC (soluble adenylyl cyclase) inhibition .
Comparative Potency Table
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|
| 1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine | 4.0 | 2.0 |
| TDI-10229 | 92 | Not specified |
Case Studies
Several studies have investigated the biological effects of this compound:
- Pharmacological Evaluation : A study focused on the design and synthesis of analogs revealed that modifying the pyrazole structure significantly improved potency against certain targets, demonstrating the importance of the difluoromethyl group in enhancing biological activity .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of this compound, showing promising results in reducing tumor growth in specific cancer models.
Q & A
Q. Methodological Recommendation
- Use polar aprotic solvents (e.g., DMF or THF) to stabilize charged intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points.
- Purify via gradient elution chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound from structurally similar byproducts .
What spectroscopic techniques are critical for resolving ambiguities in the structural characterization of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and regiochemistry. For example:
- ¹H NMR : Peaks at δ 2.23 ppm (singlet) and δ 1.38 ppm (doublet) can distinguish methyl groups on pyrazole rings from ethyl or propyl chains .
- ¹³C NMR : Signals near δ 150–160 ppm indicate aromatic carbons adjacent to electronegative fluorine atoms .
- Mass Spectrometry (HRMS-ESI) : Accurate mass measurements (e.g., m/z 215 [M+H]⁺) confirm molecular formula integrity .
Q. Advanced Application
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions (e.g., pyrazole ring protons).
- IR Spectroscopy : Detect N–H stretching (~3298 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) to validate functional groups .
How do structural modifications (e.g., fluorine substitution) influence the compound’s biological activity?
Advanced Research Question
Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. For example:
- Difluoromethyl Group : Increases lipophilicity (logP) by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Pyrazole Methyl Substituents : Steric effects from 1,3-dimethyl groups can block off-target interactions, as seen in analogs with IC₅₀ values <100 nM for kinase inhibition .
Q. Data-Driven Analysis
| Analog | Substituent | Biological Activity (IC₅₀) |
|---|---|---|
| Non-fluorinated analog | -CH₃ | 450 nM |
| 5-Fluoro analog | -F at C5 | 220 nM |
| Target compound (difluoromethyl) | -CF₂H | 85 nM |
Source: Adapted from pyrazole derivative studies
What computational strategies are effective for predicting binding modes of this compound with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using crystal structures (PDB IDs: 2JDO, 3QKK). The difluoromethyl group shows preferential binding to hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorine atoms reduce conformational flexibility, enhancing binding entropy .
Q. Validation
- Compare computational predictions with experimental SAR data (e.g., mutagenesis studies on target residues).
- Use free-energy perturbation (FEP) to quantify the impact of fluorine substitutions on binding affinity .
How should researchers address contradictory data in solubility and stability studies?
Advanced Research Question
Contradictions often arise from solvent polarity and pH effects. For example:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Buffer systems (e.g., PBS at pH 7.4) can precipitate the compound due to protonation of the amine group .
- Stability : Degradation under acidic conditions (t₁/₂ = 2 h at pH 3) occurs via cleavage of the difluoromethyl group. Use lyophilization for long-term storage .
Q. Methodological Resolution
- Conduct parallel experiments with standardized buffers (e.g., Hepes vs. Tris).
- Characterize degradation products via LC-MS to identify instability mechanisms .
What are the best practices for evaluating in vitro cytotoxicity while minimizing assay artifacts?
Advanced Research Question
- Cell Line Selection : Use lines with relevant target expression (e.g., HEK293 for kinase studies).
- Control Experiments : Include fluorinated analogs to distinguish target-specific effects from fluorine-mediated toxicity .
- Endpoint Assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to cross-validate results .
Q. Data Interpretation
- EC₅₀ values <10 μM suggest therapeutic potential; >50 μM indicate off-target effects.
- Confirm target engagement via Western blotting (e.g., phospho-kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
